1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Br2ClO It is a halogenated ketone, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one typically involves the bromination of 1-(2-bromo-6-chlorophenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the bromine atoms.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
1-Bromo-3-chloropropane: A simpler compound with a similar halogenated structure but lacking the ketone group.
1-Bromo-2-propanol: Contains a hydroxyl group instead of a ketone.
Properties
Molecular Formula |
C9H7Br2ClO |
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Molecular Weight |
326.41 g/mol |
IUPAC Name |
1-bromo-1-(2-bromo-6-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br2ClO/c1-5(13)9(11)8-6(10)3-2-4-7(8)12/h2-4,9H,1H3 |
InChI Key |
NNOGPBJTTLYEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Br)Cl)Br |
Origin of Product |
United States |
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